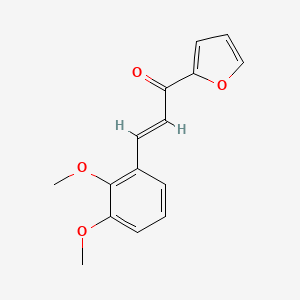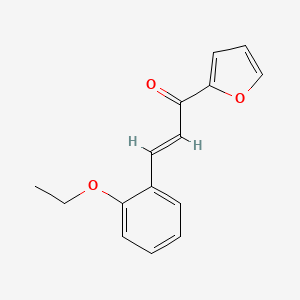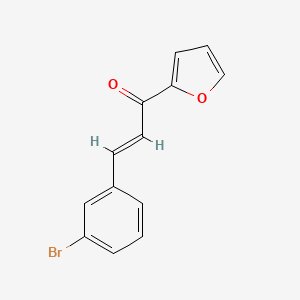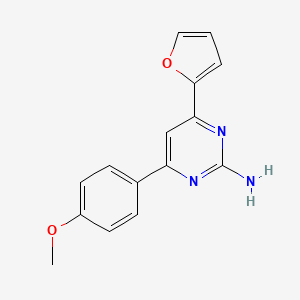
4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as 4-BMPPM, is a synthetic pyrimidine derivative with potential applications in scientific research. It is a member of the pyrimidine family, which is a heterocyclic aromatic organic compound characterized by a six-member ring structure composed of four carbon atoms and two nitrogen atoms. 4-BMPPM has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not fully understood, but it is believed to act by binding to certain proteins, enzymes, and receptors in the body. Studies have shown that 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine binds to the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This binding may inhibit the enzyme's activity, leading to increased levels of acetylcholine in the brain. Additionally, 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to interact with the β-adrenergic receptor, which is involved in the regulation of heart rate, blood pressure, and other physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo studies. In vitro studies have shown that 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine binds to the enzyme acetylcholinesterase and inhibits its activity, leading to increased levels of acetylcholine in the brain. Additionally, 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to interact with the β-adrenergic receptor, leading to changes in heart rate, blood pressure, and other physiological functions. In vivo studies have demonstrated that 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has anti-inflammatory and anti-cancer effects, as well as neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its structure is well-defined and easy to study. Additionally, 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be used to study the interactions between pyrimidine derivatives and various proteins, as well as the structure and function of enzymes. However, there are some limitations to consider when using 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. For example, the compound is not very stable and can be easily degraded by light and heat. Additionally, due to its potential toxicity, 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine should be handled with care and in accordance with safety protocols.
Direcciones Futuras
The potential applications of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are still being explored, and there are many potential future directions for research. For example, further research could be conducted on the biochemical and physiological effects of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in different cell types and tissues. Additionally, studies could be conducted to investigate the potential therapeutic applications of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, such as in the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, further research could be conducted to explore the potential interactions between 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and other compounds, such as drugs and other pyrimidine derivatives. Finally, studies could be conducted to investigate the potential toxicity of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and to develop strategies for minimizing its potential adverse effects.
Métodos De Síntesis
4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized through a multi-step process, beginning with the condensation of 3-bromophenol and 4-methoxyphenol in the presence of a base catalyst. This reaction produces 4-bromo-6-methoxypyrimidine, which is then treated with ammonium acetate and heated to form 4-bromo-6-methoxypyrimidin-2-amine. This reaction is known as the Hofmann rearrangement.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a model compound for studying the interactions between pyrimidine derivatives and various proteins, as well as for studying the structure and function of enzymes. It has also been used as a tool for investigating the effects of pyrimidines on the metabolism of drugs and other compounds. Additionally, 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-7-5-11(6-8-14)15-10-16(21-17(19)20-15)12-3-2-4-13(18)9-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWAABFAQWPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)
